molecular formula C15H12ClN3O2S B4851882 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B4851882
M. Wt: 333.8 g/mol
InChI Key: IWZFJBFZSYRTDV-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of isoxazolecarboxamide derivatives, which have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and receptors involved in inflammation and pain pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and maintenance of inflammation. Additionally, it has been shown to reduce pain sensitivity in animal models of acute and chronic pain. Furthermore, it has been shown to reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity for its target enzymes and receptors. This allows for more precise and specific modulation of the desired pathways. However, one limitation is the lack of human clinical data, which limits the extrapolation of the findings to human disease.

Future Directions

For research on N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide include further preclinical studies to evaluate its safety and efficacy in various disease models. Additionally, clinical trials in humans are needed to determine its potential therapeutic applications. Furthermore, studies investigating its mechanisms of action and potential interactions with other drugs will be important in understanding its full therapeutic potential. Finally, studies exploring the use of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide in combination with other drugs may provide a more effective treatment option for various diseases.

Scientific Research Applications

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent. Additionally, it has demonstrated anticonvulsant activity in animal models, suggesting its potential use in treating epilepsy.

properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-6-12(19-21-8)14(20)18-15-17-13(9(2)22-15)10-4-3-5-11(16)7-10/h3-7H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZFJBFZSYRTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide
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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide
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N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide

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